molecular formula C11H9NO B1346518 2-Cyanophenyl cyclopropyl ketone CAS No. 898789-83-8

2-Cyanophenyl cyclopropyl ketone

Cat. No. B1346518
M. Wt: 171.19 g/mol
InChI Key: TYLDFVOOALMOFG-UHFFFAOYSA-N
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Description

2-Cyanophenyl cyclopropyl ketone (CCPK) is a light yellow solid with a chemical formula of C11H9NO . Its IUPAC name is 2-(cyclopropylcarbonyl)benzonitrile . The compound has a molecular weight of 171.2 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Cyanophenyl cyclopropyl ketone is represented by the linear formula C11H9NO . The InChI code for the compound is 1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 .


Physical And Chemical Properties Analysis

2-Cyanophenyl cyclopropyl ketone is a light yellow solid . Its density is 1.18g/cm3 . The boiling point is 331.7ºC at 760 mmHg .

Relevant Papers One relevant paper describes an unprecedented triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . The key is to merge photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .

Scientific Research Applications

Synthesis of Nitro- and Cyano-dihydropyrroles and Pyrroles

2-Cyanophenyl cyclopropyl ketone, as a subtype of cyclopropyl ketones, has been explored for its potential in the synthesis of dihydropyrroles and pyrroles. Specifically, cyclopropyl ketones are utilized as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles when treated with primary amines. This process is further enhanced by oxidizing dihydropyrroles to access densely functionalized pyrroles, demonstrating the compound's versatility in chemical synthesis (Wurz & Charette, 2005).

Enantioselective Hydrogenation of Ketones

Cyclopropyl ketones, including derivatives like 2-cyanophenyl cyclopropyl ketone, have been subjected to enantioselective hydrogenation, showcasing their relevance in producing highly reactive and enantioselective compounds. This process involves catalytic reactions that yield significant reactivity and excellent enantioselectivities, highlighting the compound's role in creating optically active pharmaceutical and chemical intermediates (Li et al., 2009).

Cyclopropanation Reactions

Cyclopropyl ketones serve as crucial intermediates in cyclopropanation reactions. These reactions have been exploited to synthesize a diverse range of products, including cyclopentane compounds with two carbonyl substituents, indicating the compound's utility in diversifying chemical synthesis routes and its potential in the development of complex molecular structures (Ogoshi et al., 2006).

Chemoenzymatic Assembly of Cyclopropyl Ketones

2-Cyanophenyl cyclopropyl ketone could be implicated in the chemoenzymatic strategies for the assembly and structural diversification of cyclopropyl ketones. This approach emphasizes the role of such compounds in the stereoselective construction of molecules, potentially leading to the development of valuable libraries for drug discovery and medicinal chemistry (Nam et al., 2021).

Asymmetric Hydrogenation and Cyclopropanation

2-Cyanophenyl cyclopropyl ketone may also find relevance in asymmetric hydrogenation and cyclopropanation processes. These procedures are vital for creating optically active ketones, showcasing the compound's significance in producing chiral molecules which are crucial in pharmaceuticals and asymmetric synthesis (Barberis et al., 2002).

properties

IUPAC Name

2-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLDFVOOALMOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642487
Record name 2-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl cyclopropyl ketone

CAS RN

898789-83-8
Record name 2-(Cyclopropylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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